molecular formula C7H12O2 B8620790 2-Methyl-1,6-dioxaspiro[2.5]octane

2-Methyl-1,6-dioxaspiro[2.5]octane

Cat. No. B8620790
M. Wt: 128.17 g/mol
InChI Key: YHEXVSDWYDAYDY-UHFFFAOYSA-N
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Patent
US07964727B2

Procedure details

A mixture of 4-ethylidenetetrahydro-2H-pyran (about 500 mg, step 1) and 3-chloroperoxybenzoic acid (1.11 g, 4.49 mmol) in dichloromethane (50 mL) was stirred at 0° C. to room temperature for 1 h. Then, saturated aqueous sodium hydrogen carbonate solution (50 mL) and saturated aqueous sodium thiosulfate solution (50 mL) were added, and the aqueous layer was extracted with dichloromethane (100 mL×3). The combined organic layer was dried over magnesium sulfate, and concentrated in vacuo to give 337 mg of the crude title compound as a yellow oil. This was used for the next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[C:3]1[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1)[CH3:2].ClC1C=C(C=CC=1)C(OO)=[O:14].C(=O)([O-])O.[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>ClCCl>[CH3:2][CH:1]1[C:3]2([CH2:8][CH2:7][O:6][CH2:5][CH2:4]2)[O:14]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)=C1CCOCC1
Name
Quantity
1.11 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
sodium thiosulfate
Quantity
50 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 0° C. to room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (100 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1OC12CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 337 mg
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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